molecular formula C10H20N2O4 B1676126 Mebutamate CAS No. 64-55-1

Mebutamate

Cat. No.: B1676126
CAS No.: 64-55-1
M. Wt: 232.28 g/mol
InChI Key: LEROTMJVBFSIMP-UHFFFAOYSA-N
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Description

Mebutamate is a compound belonging to the carbamate class, known for its anxiolytic and sedative properties. It is used primarily for its calming effects and has antihypertensive properties. This compound is less potent than barbiturates like secobarbital but still effective in reducing anxiety and inducing sedation .

Mechanism of Action

Target of Action

Mebutamate, also known as Mebutamat, primarily targets the GABA A receptor in the central nervous system . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability throughout the nervous system .

Mode of Action

This compound acts via allosteric agonism of the GABA A receptor at the β-subreceptor . This is similar to the action of barbiturates. Allosteric agonism refers to the enhancement of the receptor’s response to its neurotransmitter (in this case, GABA) through the binding of the agonist (this compound) to a site different from the neurotransmitter’s binding site .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the response of the GABA A receptor, this compound increases the inhibitory effects of GABA neurotransmission. This leads to a decrease in neuronal excitability and results in the drug’s anxiolytic, sedative, and antihypertensive effects .

Pharmacokinetics

It is known that this compound is rapidly absorbed into the bloodstream after oral administration, reaching peak concentration between the first and second hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. This is achieved through the enhancement of inhibitory GABA neurotransmission. The overall effects of this compound include anxiolysis (reduction of anxiety), sedation, and antihypertension (lowering of blood pressure) .

Preparation Methods

Mebutamate can be synthesized through a process involving the reaction of 2-methyl-2-sec-butyl-1,3-propanediol with phosgene, followed by treatment with ammonia to form the dicarbamate. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary slightly but generally follow similar synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Mebutamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound into simpler carbamate compounds.

    Substitution: Substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Mebutamate has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving carbamate chemistry.

    Biology: this compound is studied for its effects on the central nervous system and its potential use in treating anxiety and hypertension.

    Medicine: It is used in clinical research to understand its pharmacokinetics and pharmacodynamics.

    Industry: This compound is used in the development of new anxiolytic and sedative drugs.

Comparison with Similar Compounds

Mebutamate is similar to other carbamate compounds such as:

Properties

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROTMJVBFSIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023239
Record name Mebutamate
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64-55-1
Record name Mebutamate
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Record name Mebutamate [USAN:INN:BAN:JAN]
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Record name Mebutamate
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Record name Mebutamate
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Record name Mebutamate
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Melting Point

77-79
Record name Mebutamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of mebutamate?

A1: this compound primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []

Q2: How does this compound differ from other hypotensive agents in its mechanism?

A2: Unlike many other antihypertensive drugs, this compound does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []

Q3: Does this compound affect cardiac output while lowering blood pressure?

A3: Studies suggest that this compound lowers blood pressure without significantly affecting cardiac output. []

Q4: Does this compound have any effect on peripheral blood vessels?

A4: While this compound's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []

Q5: Does this compound possess any local anesthetic properties?

A6: Studies comparing this compound to lidocaine showed that this compound does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, this compound did not produce these effects. []

Q6: How is this compound metabolized in the human body?

A7: Following absorption, this compound is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []

Q7: How quickly is this compound absorbed after oral administration?

A8: this compound is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []

Q8: In which patient population was this compound investigated for its antihypertensive properties?

A9: this compound was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []

Q9: Was this compound found to be effective as an antihypertensive agent in clinical trials?

A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of this compound. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]

Q10: Were there any observed effects of this compound on the electroencephalographic (EEG) sleep profile?

A11: In a study involving healthy, non-insomniac males, this compound (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []

Q11: Did this compound demonstrate any hypnotic properties in clinical evaluations?

A12: Clinical trials investigated the hypnotic efficacy of this compound, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []

Q12: What were the commonly reported side effects associated with this compound administration?

A13: Drowsiness was a frequently reported side effect of this compound, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]

Q13: How does the structure of this compound compare to that of meprobamate, and what are the implications for their activities?

A14: this compound and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. this compound has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]

Q14: What analytical techniques have been employed to quantify this compound levels in biological samples?

A15: Gas chromatography (GC) has been widely used for the determination of this compound in plasma and urine samples. [, ]

Q15: Were there any alternative methods explored for enhancing the dissolution rate of this compound?

A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of this compound. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []

Q16: Were there any studies on the potential interaction of this compound with drug-metabolizing enzymes?

A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of this compound and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []

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